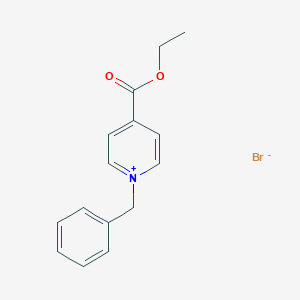
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, or PEPB, is an organic compound and a member of the pyridinium family of compounds. It is an alkylating agent, meaning that it is capable of forming covalent bonds with many other compounds. PEPB has been studied extensively in the past few decades, and its applications in scientific research, laboratory experiments, and biochemical and physiological processes have been explored.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinium Ionic Liquids
Pyridinium salts, including the compound , are key precursors in the synthesis of pyridinium ionic liquids. These ionic liquids have unique properties such as low volatility, high thermal stability, and good solvating abilities, making them suitable for a variety of applications including green chemistry solvents and electrolytes in electrochemical devices .
Role in Antimicrobial Activity
The structural framework of pyridinium salts is often leveraged in the design of antimicrobial agents. Their ability to interact with biological membranes and disrupt microbial cell processes makes them valuable in the development of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance .
Anti-cancer Research
Pyridinium compounds have shown promise in anti-cancer research. They can be designed to target specific cancer cell lines, providing a pathway for the development of targeted cancer therapies. Their modifiable structure allows for fine-tuning their pharmacological properties to improve efficacy and reduce side effects .
Anti-malarial Applications
The versatility of pyridinium salts extends to anti-malarial applications. Researchers are exploring these compounds for their potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria. This research is crucial for creating more effective treatments against this life-threatening disease .
Gene Delivery Systems
In the field of gene therapy, pyridinium salts are investigated for their potential as non-viral vectors for gene delivery. Their positive charge allows them to form complexes with negatively charged nucleic acids, facilitating the delivery of therapeutic genes into target cells .
Material Science and Sensor Technology
Pyridinium salts are utilized in material science for the creation of advanced materials with specific electronic and optical properties. They are also used in sensor technology, where their chemical reactivity can be harnessed for the detection of various substances, contributing to advancements in environmental monitoring and diagnostics .
Wirkmechanismus
Target of Action
Pyridinium salts, including Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics due to their intriguing role . .
Mode of Action
The mode of action of pyridinium salts is diverse and depends on their structure and the specific targets they interact with. For instance, some pyridinium salts are known to act as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Pyridinium ylides, a class of pyridinium salts, are usually considered nucleophiles that can undergo various reactions involving electron pairs . .
Biochemical Pathways
The biochemical pathways affected by pyridinium salts are diverse and depend on their specific targets and mode of action. Some pyridinium salts have been reported to have importance in materials science and biological issues related to gene delivery . .
Eigenschaften
IUPAC Name |
ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDURSZTWSNZWLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441893 |
Source


|
| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
CAS RN |
23019-61-6 |
Source


|
| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
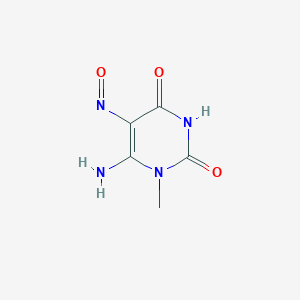
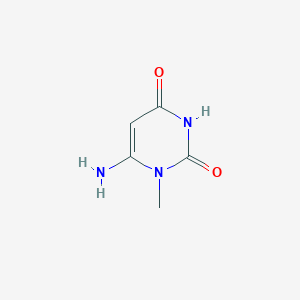
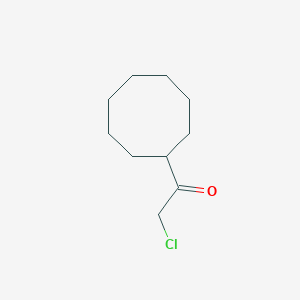
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

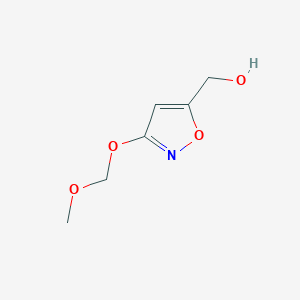
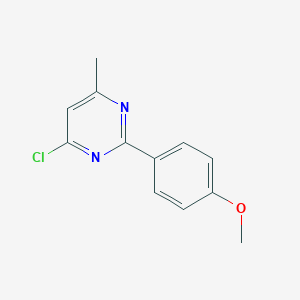

![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
